(R)-O-Demethylmetoprolol is a chiral compound derived from metoprolol, a widely used beta-blocker for treating hypertension and other cardiovascular conditions. This compound is significant in pharmacology due to its role in the metabolism of metoprolol, influencing its therapeutic effects and side effects. The chemical structure of (R)-O-Demethylmetoprolol allows it to interact with biological systems, making it a subject of study in drug metabolism and pharmacokinetics.
This compound falls under the category of beta-blockers, specifically as a metabolite of metoprolol. It is classified as an organic compound with a chiral center, which contributes to its pharmacological properties.
The synthesis of (R)-O-Demethylmetoprolol typically involves a two-step process. The first step involves the demethylation of metoprolol, which can be achieved through various chemical methods. One common approach is the use of strong acids or bases that facilitate the removal of the methoxy group from the metoprolol molecule .
Technical Details:
(R)-O-Demethylmetoprolol has a molecular formula of and features a chiral center that distinguishes it from its enantiomer. The compound's structure includes an aromatic ring and an alcohol functional group, contributing to its biological activity.
(R)-O-Demethylmetoprolol participates in various biochemical reactions within the body, primarily as part of metabolic pathways related to drug metabolism.
Technical Details:
The mechanism by which (R)-O-Demethylmetoprolol exerts its effects is linked to its interaction with beta-adrenergic receptors. As a metabolite of metoprolol, it may have similar but distinct pharmacological effects due to differences in receptor affinity and activity.
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are utilized for quantification and purity assessment .
(R)-O-Demethylmetoprolol serves several important roles in scientific research:
(R)-O-Demethylmetoprolol (CAS 62572-94-5) is a chiral active metabolite of the beta-blocker metoprolol, distinguished by its specific stereochemical configuration at the propanolamine side chain. The molecular formula is C₁₄H₂₃NO₃, with a molecular weight of 253.34 g/mol [3] [6]. The compound features a phenoxyethanol core substituted with a 2-hydroxy-3-(isopropylamino)propoxy group, where the (R)-configuration confers distinct spatial orientation and biochemical interactions [8].
The absolute configuration of the chiral center determines its receptor-binding affinity and metabolic fate. X-ray crystallography studies confirm that the (R)-enantiomer adopts a specific three-dimensional conformation where the isopropylamino group and aromatic ring occupy defined spatial positions relative to the hydroxy group [4]. This arrangement facilitates optimal interaction with beta-adrenergic receptors, differentiating it from its (S)-counterpart.
Table 1: Molecular Identity of (R)-O-Demethylmetoprolol
Property | Value |
---|---|
CAS Registry Number | 62572-94-5 |
IUPAC Name | (R)-1-[4-(2-Hydroxyethyl)phenoxy]-3-(isopropylamino)propan-2-ol |
Molecular Formula | C₁₄H₂₃NO₃ |
Molecular Weight | 253.34 g/mol |
Chiral Center | C₂ of propanolamine chain |
Stereochemical Descriptor | (R)-configuration |
(R)-O-Demethylmetoprolol exhibits a melting point of 70–72°C and a predicted boiling point of 424.6°C at 760 mmHg [4] [6]. Its density is approximately 1.085 g/cm³, and the pKa (predicted: 13.88 ± 0.20) indicates strong basicity due to the isopropylamino group [4] [6].
Table 2: Physicochemical Profile
Property | Value | Conditions/Notes |
---|---|---|
Melting Point | 70–72°C | — |
Boiling Point | 424.6 ± 40.0°C | Predicted at 760 mmHg |
Density | 1.085 ± 0.06 g/cm³ | Predicted |
pKa | 13.88 ± 0.20 | Basic (amine group) |
Solubility in Water | Low | — |
Solubility in CHCl₃ | Slight (improves w/sonication) | — |
logP | 1.35–1.40 | Moderate lipophilicity |
Chemical Synthesis
(R)-O-Demethylmetoprolol is synthesized via O-demethylation of metoprolol using strong demethylating agents like boron tribromide (BBr₃). The reaction proceeds under anhydrous conditions at low temperatures (–78°C) to preserve stereochemical integrity [3] [8]:
Enzymatic Synthesis
CYP2D6 is the primary enzyme responsible for the stereoselective O-demethylation of metoprolol in vivo, preferentially metabolizing (R)-metoprolol to the (R)-metabolite [2]. Key features:
Table 3: Synthesis Method Comparison
Method | Conditions | Yield | Stereoselectivity | Key Catalyst |
---|---|---|---|---|
Chemical Demethylation | BBr₃, –78°C, anhydrous CH₂Cl₂ | ~65% | High (retains R-config) | BBr₃ |
Enzymatic (CYP2D6) | Human liver microsomes, NADPH, 37°C | Variable | High for R-enantiomer | CYP2D6 |
Enzymatic (CYP3A4) | Rifampicin-induced hepatocytes | Low | Low | CYP3A4 |
Pharmacological Activity
The (R)-enantiomer exhibits 3–5 times greater beta-blocking activity than the (S)-enantiomer due to optimal spatial alignment with the beta₁-adrenergic receptor’s hydrophobic pocket [3] [8]. Racemic O-desmethylmetoprolol retains ~10% of the parent drug’s beta-blocking activity, primarily attributed to the (R)-fraction [2].
Metabolic Disposition
Physicochemical Differences
Though identical in molecular weight and formula, the enantiomers differ in crystallographic packing. The (R)-enantiomer forms orthorhombic crystals (P2₁2₁2₁ space group), while the (S)-enantiomer adopts a monoclinic arrangement (P2₁ space group) [4]. These distinctions influence bulk properties like solubility and dissolution rate.
Table 4: Enantiomeric Comparison
Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
---|---|---|---|
Beta-Blocking Activity | High (3–5× > S-enantiomer) | Low | Moderate (driven by R-fraction) |
Metabolic Formation Rate | Fast (CYP2D6 preference) | Slow | Intermediate |
Renal Clearance | Slower (t₁/₂ = 7–9 h) | Faster (t₁/₂ = 3–4 h) | Biphasic elimination |
Crystal Structure | Orthorhombic (P2₁2₁2₁) | Monoclinic (P2₁) | Racemic conglomerate |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4